2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide
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Overview
Description
2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromophenyl group attached to the quinoline ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core and the introduction of the bromophenyl and diethylcarboxamide groups. One common method involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Formation of Diethylcarboxamide Group: The diethylcarboxamide group can be introduced through an amide coupling reaction, where the quinoline derivative is reacted with diethylamine in the presence of coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amine derivatives.
Scientific Research Applications
2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for its antimalarial, antibacterial, and anticancer properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and its potential as a drug candidate.
Chemical Research: The compound is used in chemical research to study its reactivity and to develop new synthetic methodologies.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide: Unique due to its specific substitution pattern and functional groups.
Quinoline Derivatives: Other quinoline derivatives with different substituents may have similar biological activities but differ in their reactivity and specificity.
Uniqueness
The uniqueness of This compound lies in its specific combination of a bromophenyl group and a diethylcarboxamide group attached to the quinoline core. This unique structure can influence its chemical reactivity and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19BrN2O |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N,N-diethylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19BrN2O/c1-3-23(4-2)20(24)17-13-19(14-8-7-9-15(21)12-14)22-18-11-6-5-10-16(17)18/h5-13H,3-4H2,1-2H3 |
InChI Key |
ZDRYDWPQAKMYKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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